ADMQ is a molecule of interest in scientific research due to the quinazolinone core structure, which is present in many bioactive molecules. Researchers are investigating ADMQ for potential applications in various fields, including:
2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride is a chemical compound characterized by its quinazolinone core structure, which consists of a bicyclic system formed by a benzene ring fused to a pyrimidine ring. The molecular formula for this compound is C₁₀H₁₂ClN₃O₃, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen . This compound is notable for its potential pharmacological activities and is often utilized in scientific research.
The chemical behavior of 2(1H)-quinazolinone derivatives often involves nucleophilic substitutions and electrophilic additions due to the presence of various functional groups. For example, the amino group at position 4 can participate in reactions typical of amines, while the methoxy groups at positions 6 and 7 may undergo demethylation under specific conditions. The hydrochloride form enhances solubility in aqueous solutions, facilitating various
Research indicates that 2(1H)-quinazolinone derivatives exhibit a range of biological activities. They have been studied for their cardiovascular effects, particularly as renal vasodilators, which can reduce vascular resistance to renal blood flow . Furthermore, compounds within this class have shown potential anti-cancer properties and activity against certain bacterial strains, making them valuable in medicinal chemistry .
The synthesis of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride can be achieved through several methods:
This compound has diverse applications in pharmaceutical research due to its biological activity. It is primarily investigated for:
Interaction studies involving 2(1H)-quinazolinone derivatives often focus on their binding affinities with various biological targets. These studies may include:
Several compounds share structural similarities with 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
4-Amino-2(1H)-quinazolinone | Lacks methoxy groups; simpler structure | Focused on different biological activities |
Terazosin | A known alpha-blocker used for hypertension | Contains additional functional groups enhancing activity |
6-Methyl-2(1H)-quinazolinone | Methyl substitution at position 6 | Different pharmacological profile |
4-Methyl-6-(4-morpholino)-2(1H)-quinazolinone | Morpholino group enhances solubility | Specific cardiovascular applications |
These compounds highlight the structural diversity within the quinazolinone class while underscoring the unique features of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride, particularly its methoxy substitutions that may influence its biological activity and pharmacological profile .